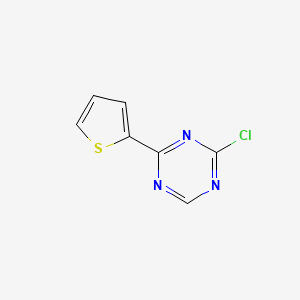
2-Chloro-4-thiophen-2-yl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-thiophen-2-yl-1,3,5-triazine is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chlorine atom and a thiophene ring attached to the triazine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-thiophen-2-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with thiophene derivatives. One common method involves the reaction of cyanuric chloride with thiophene-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-thiophen-2-yl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-4-thiophen-2-yl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-thiophen-2-yl-1,3,5-triazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor sites, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2-Chloro-4-(3-phenyl)-1,3,5-triazine
Uniqueness
2-Chloro-4-thiophen-2-yl-1,3,5-triazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential for various applications compared to other triazine derivatives[5][5].
Properties
Molecular Formula |
C7H4ClN3S |
|---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
2-chloro-4-thiophen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-4-9-6(11-7)5-2-1-3-12-5/h1-4H |
InChI Key |
LXNASGWYHICXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)

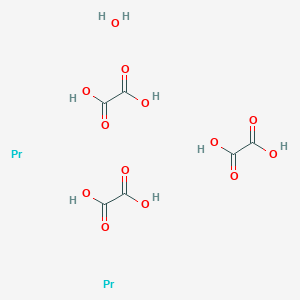
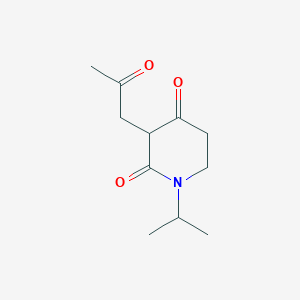

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
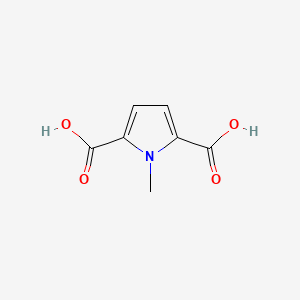

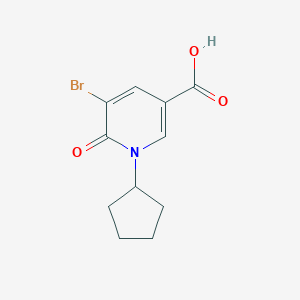

![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)

![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
